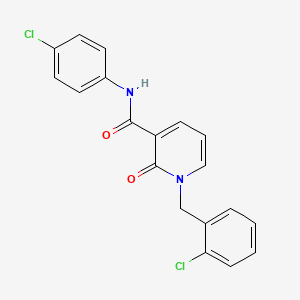

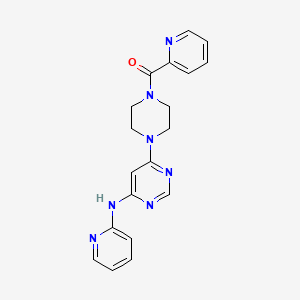

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide" is a derivative of the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide family. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties and analgesic effects .

Synthesis Analysis

The synthesis of related 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives typically involves multi-step reactions starting from phthalic anhydride derivatives. For instance, an improved method for synthesizing similar compounds involves aminolysis, esterification with diazomethane, and heterocyclization via Dieckmann condensation . Another approach uses 3-nitrophthalic anhydride, α-haloketones, and primary amines, with bis(phenacyl)-3-aminophthalates as key intermediates . These methods highlight the versatility and adaptability of synthetic routes to obtain various derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of these derivatives is characterized by the presence of a 4-oxoquinoline core, which is a common feature in compounds with diverse pharmacological activities. The regioselectivity of reactions, such as N-ethylation, is influenced by the presence of the carboxamide unit at the C-3 position of the 4-oxoquinoline core . The structure-activity relationship studies suggest that the type and position of substituents on the quinoline ring are crucial for the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes the ability to undergo various reactions, such as hydrolytic ring opening in related quinazoline derivatives . The regioselectivity of N-alkylation reactions has been studied using DFT methods, providing insights into the acid/base behavior and possible reaction pathways . These analyses are essential for understanding the chemical behavior of the compound and its analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as solubility, can significantly affect their biological activity. For example, the analgesic activity of a related compound was found to vary with different crystalline forms, which could be attributed to the differences in solubility and, consequently, bioavailability . The fluorescent properties of these compounds have also been evaluated, adding another dimension to their potential applications .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide derivatives have been explored for their potential as antimicrobial agents. A study synthesized a series of related compounds and screened them for in vitro antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The synthesized compounds demonstrated promising antimicrobial properties, indicating their potential application in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Anticancer Agents

The chemical structure of N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide and its derivatives have been associated with anticancer activities. A study highlighted the synthesis and evaluation of 2-phenylquinoline-8-carboxamides, a similar class of compounds, for their "minimal" DNA-intercalating properties and in vivo antitumor activity. These compounds showed significant solid tumor activity in leukemia and solid tumor models, suggesting their potential as anticancer agents. The findings underscore the relevance of this chemical structure in the development of new antitumor drugs (Atwell, Baguley, & Denny, 1989).

Fluorescence Agents

The quinoline carboxamide moiety has been investigated for its potential application as fluorescence agents. A study described the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives with variously substituted phenyl and carboxamide groups, which were tested for their cytotoxic activity against cancer and non-malignant cell lines. Additionally, the fluorescent properties of these compounds were evaluated, indicating their potential use in fluorescence-based applications, particularly in the context of biomedical imaging and diagnostics (Funk et al., 2015).

Chemical Synthesis Studies

The N-ethylation reaction of compounds containing the N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide structure has been a subject of chemical synthesis studies. Research focused on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound closely related to the one . The study employed DFT methods to investigate the reaction paths and acid/base behavior, contributing to a deeper understanding of the chemical properties and reactivity of such compounds (Batalha et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-2-16-12-14-17(15-13-16)25-23(28)21-22(27)19-10-6-7-11-20(19)26(24(21)29)18-8-4-3-5-9-18/h3-15,27H,2H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKOYYHNVMLRFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile](/img/structure/B2537575.png)

![2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid](/img/structure/B2537579.png)

![N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide](/img/structure/B2537580.png)

![N-(furan-2-ylmethyl)-2-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2537581.png)

![N-[[2-(2,2,2-Trifluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2537590.png)

![Methyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2537593.png)

![3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one](/img/structure/B2537595.png)

![9-(4-butylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2537596.png)

![Benzo[d]thiazol-6-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2537597.png)